N-propylpyridin-3-amine

Description

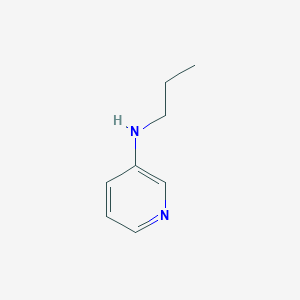

N-propylpyridin-3-amine belongs to the family of aminopyridines, which are aromatic heterocyclic amines. The structure, featuring a pyridine (B92270) ring substituted with a propyl group and an amino group, provides a versatile scaffold for chemical synthesis and functionalization. While specific research focusing exclusively on this compound is part of a larger body of work on functionalized pyridines, its chemical properties make it a compound of interest in diverse research areas.

The unique structural characteristics of this compound and its analogues position them at the intersection of several scientific fields, primarily medicinal chemistry and materials science. Amines, in general, are crucial in the development of therapeutics and functional materials. ijrpr.com The pyridine moiety, in particular, is a common feature in many biologically active compounds. numberanalytics.comsmolecule.com

In medicinal chemistry , substituted aminopyridines are of great interest for drug design. tandfonline.com They can act as key components in the synthesis of molecules targeting a range of diseases. tandfonline.com For instance, derivatives of aminopyridines have been investigated for their potential as treatments for neurological conditions by acting as potassium channel blockers. nih.gov The functionalization of the amine group in compounds like 4-aminopyridine (B3432731) has led to the development of derivatives that can restore nerve conduction after injury. nih.gov Furthermore, pyridine-containing structures are integral to the development of kinase inhibitors for anticancer therapies and have shown utility in creating agents against neglected tropical diseases and tuberculosis. tandfonline.comvulcanchem.com The propyl group in this compound can influence the molecule's lipophilicity, potentially affecting its pharmacokinetic properties in drug development. tandfonline.com

In the realm of materials science , pyridine derivatives are utilized for their electronic and optical properties. ijrpr.com For example, compounds incorporating pyridine rings are investigated for their application in organic light-emitting diodes (OLEDs). vulcanchem.com The nitrogen atom in the pyridine ring can coordinate with metal ions, making these compounds suitable for creating advanced materials with specific electronic or catalytic functions. vulcanchem.commdpi.com The combination of the amine and pyridine functionalities in molecules like this compound suggests their potential as building blocks for polymers and other functional materials. ijrpr.comsmolecule.com

The table below summarizes the key interdisciplinary applications of substituted pyridine amines:

| Research Field | Application Area | Example of Pyridine Derivative Function |

| Medicinal Chemistry | Neurology | K+ channel blocking for spinal cord injury nih.gov |

| Oncology | Kinase inhibitor scaffolds vulcanchem.com | |

| Infectious Diseases | Antimycobacterial agents vulcanchem.com | |

| Materials Science | Electronics | Components for Organic Light-Emitting Diodes (OLEDs) vulcanchem.com |

| Catalysis | Ligands for transition metal catalysts mdpi.com | |

| Agrochemicals | Precursors for herbicides and fungicides vulcanchem.com |

This table is generated based on research on various substituted pyridine derivatives to illustrate the potential applications of this compound.

The scientific journey of pyridine and its derivatives is a rich one, dating back to the 19th century. Initially, pyridine was extracted from coal tar, a laborious and inefficient process. wikipedia.org The first synthesis of pyridine was reported in 1876. nih.gov However, it was the development of more efficient synthetic methods that truly unlocked the potential of this class of compounds.

A significant breakthrough came in 1881 when Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives. wikipedia.orgacs.orgatamanchemicals.com The Hantzsch pyridine synthesis became a cornerstone in heterocyclic chemistry. wikipedia.org Later, in 1924, the Russian chemist Aleksei Chichibabin developed a more economical synthesis method from simple aldehydes and ammonia (B1221849), which is still utilized in industrial production today. wikipedia.orgacs.orgatamanchemicals.com

The study of aminopyridines , a subclass of pyridines, has been particularly fruitful in recent decades. sciencepublishinggroup.com These compounds exist in three isomeric forms (2-amino, 3-amino, and 4-aminopyridine) and have been extensively studied for their biological activities. sciencepublishinggroup.com The development of methods to synthesize aminopyridine derivatives has been crucial for advancing their application in medicinal chemistry. sciencepublishinggroup.com For instance, the Chichibabin reaction can be used to directly aminate pyridines. numberanalytics.com Modern synthetic strategies, including transition metal-catalyzed reactions, have further expanded the toolbox for creating a diverse range of functionalized aminopyridines. numberanalytics.comacs.org This historical progression in synthesis has paved the way for the investigation of more complex derivatives like this compound.

The following table outlines key milestones in the history of pyridine and aminopyridine research:

| Year | Milestone | Significance |

| 1840s | Isolation of pyridine from animal bones by Thomas Anderson acs.org | First documented reference to the compound. |

| 1876 | First synthesis of pyridine nih.gov | Demonstrated the ability to create the pyridine ring synthetically. |

| 1881 | Hantzsch pyridine synthesis developed wikipedia.orgacs.orgatamanchemicals.com | Provided a versatile method for creating pyridine derivatives. |

| 1924 | Chichibabin pyridine synthesis invented wikipedia.orgacs.orgatamanchemicals.com | Enabled large-scale, cost-effective production of pyridine. |

| 20th/21st Century | Extensive study of aminopyridines tandfonline.comsciencepublishinggroup.com | Led to the discovery of numerous biologically active compounds and their use in drug development. |

Structure

3D Structure

Properties

IUPAC Name |

N-propylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-5-10-8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVIIDSVSSBWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625472 | |

| Record name | N-Propylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25560-12-7 | |

| Record name | N-Propyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25560-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N Propylpyridin 3 Amine

Established Synthesis Routes

The synthesis of N-propylpyridin-3-amine can be approached through several strategic pathways, each with its own advantages and specific requirements.

Alkylation Reactions in the Synthesis of N-(Pyridin-3-ylmethyl)propan-1-amine

Alkylation of 3-aminopyridine (B143674) with a suitable propylating agent is a direct method for the synthesis of this compound. This reaction typically involves the nucleophilic attack of the amino group of 3-aminopyridine on an electrophilic propyl source.

A common approach involves the reaction of 3-aminopyridine with n-propyl bromide. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972), at room temperature. The product of this reaction is the corresponding pyridinium (B92312) salt, 3-amino-1-propylpyridinium bromide. Subsequent deprotonation with a suitable base would yield the free amine, this compound.

Table 1: Alkylation of 3-Aminopyridine

| Reactants | Reagents & Conditions | Product |

| 3-Aminopyridine, n-Propyl bromide | Acetone, Room Temperature, 8 hours | 3-Amino-1-propylpyridinium bromide |

It is important to note that direct alkylation of amines can sometimes lead to overalkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts. Reaction conditions, such as the stoichiometry of the reactants, temperature, and reaction time, must be carefully controlled to favor the formation of the desired secondary amine.

Nucleophilic Substitutions Involving the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group in the 3-position by propylamine (B44156) offers another synthetic route. In this pathway, a halo-substituted pyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine, is treated with propylamine.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly when activated by an electron-withdrawing substituent or when the reaction is catalyzed. The reaction of 3-bromopyridine with ammonia (B1221849), for instance, has been used to prepare 3-aminopyridine, demonstrating the feasibility of nucleophilic displacement of a halide from the 3-position of the pyridine ring orgsyn.org. By analogy, using propylamine as the nucleophile would be expected to yield this compound.

Catalytic Approaches in Amine Synthesis

Modern catalytic methods provide efficient and selective routes for the formation of carbon-nitrogen bonds, offering alternatives to traditional alkylation and nucleophilic substitution reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and amines nih.govwikipedia.org. This methodology can be applied to the synthesis of this compound by coupling 3-bromopyridine with propylamine.

The reaction typically employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a suitable phosphine (B1218219) ligand, like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and a base, such as sodium tert-butoxide (NaOtBu). The reaction is generally carried out in an inert solvent like toluene (B28343) at elevated temperatures chemspider.com.

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature |

| 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80°C |

While this specific example uses a different bromopyridine and amine, the general conditions are applicable to the synthesis of this compound from 3-bromopyridine and propylamine.

Reductive amination is a versatile two-step, one-pot method for the synthesis of amines from a carbonyl compound and an amine or ammonia wikipedia.org. To synthesize this compound via this route, 3-aminopyridine would be reacted with propanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the protonated imine intermediate over the starting aldehyde wikipedia.orgmasterorganicchemistry.com. The reaction is typically carried out under mildly acidic conditions to promote imine formation wikipedia.org.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at reducing imines in the presence of aldehydes, typically used in mildly acidic conditions wikipedia.org. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent for reductive amination masterorganicchemistry.com. |

| Sodium Borohydride (NaBH₄) | Can be used, but may also reduce the starting aldehyde if not added after imine formation is complete masterorganicchemistry.com. |

Chemical Transformations and Reactivity

The chemical reactivity of this compound is dictated by the presence of two key functional groups: the pyridine ring and the secondary amino group.

The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to react with acids to form pyridinium salts. This nitrogen is also a site for potential alkylation or coordination to metal centers. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient nature, and when it does occur, it is typically directed to the 3- and 5-positions relative to the ring nitrogen.

Reactivity of the Amine Moiety

The secondary amine group in this compound is a key center of reactivity, readily participating in a variety of classical amine reactions.

Acylation and Benzoylation Reactions

This compound undergoes acylation and benzoylation, characteristic reactions of secondary amines, to form the corresponding amides. These reactions typically involve the treatment of the amine with an acylating or benzoylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. nih.govtsijournals.com

For instance, the reaction with acetyl chloride would yield N-acetyl-N-propylpyridin-3-amine. Similarly, benzoylation with benzoyl chloride in the presence of a base like pyridine or triethylamine (B128534) results in the formation of N-benzoyl-N-propylpyridin-3-amine. nih.govunacademy.com This transformation, a variation of the Schotten-Baumann reaction, is a common method for the protection of amine groups in organic synthesis. unacademy.com

Table 1: Representative Acylation and Benzoylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-acetyl-N-propylpyridin-3-amine |

| This compound | Benzoyl chloride | N-benzoyl-N-propylpyridin-3-amine |

Reactions with Nitrous Acid

The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, is a hallmark of secondary amines. chemistrysteps.comlibretexts.org This reaction leads to the formation of N-nitrosoamines. chemistrysteps.commsu.edu Specifically, this compound would be converted to N-nitroso-N-propylpyridin-3-amine, which often presents as an insoluble oil. libretexts.org

The mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺), formed from the protonation and subsequent dehydration of nitrous acid, on the nucleophilic nitrogen of the secondary amine. chemistrysteps.com This reaction is a classical chemical test to distinguish secondary amines from primary and tertiary amines, which react differently with nitrous acid. libretexts.orgkhanacademy.org Primary amines typically form diazonium salts which can decompose to evolve nitrogen gas, while tertiary aliphatic amines form soluble salts. libretexts.orgmsu.edu

Imine and Enamine Formation

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines. makingmolecules.comlibretexts.org This contrasts with primary amines, which form imines. masterorganicchemistry.comlibretexts.org The reaction is acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.orglibretexts.org

Table 2: Enamine Formation from this compound

| Aldehyde/Ketone | Product |

|---|---|

| Propanal | 1-(pyridin-3-ylamino)prop-1-ene |

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic attack. The presence of the N-propylamino substituent at the 3-position, however, significantly modifies this reactivity.

Electrophilic Substitution Reactions and Regioselectivity

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen atom. libretexts.orglibretexts.org Reactions that do occur typically require harsh conditions and direct the incoming electrophile to the 3-position. libretexts.org

However, the N-propylamino group at the 3-position of this compound is a powerful activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring, increasing the electron density and making the ring more susceptible to electrophilic attack. This activating effect is expected to direct incoming electrophiles to the ortho and para positions relative to the amino group.

Considering the structure of 3-aminopyridine derivatives, electrophilic substitution is anticipated to occur preferentially at the 2-, 4-, and 6-positions. The precise regioselectivity will be influenced by a combination of electronic and steric factors. For instance, nitration or halogenation would likely yield a mixture of 2-, 4-, and 6-substituted products.

Heterocyclic Ring Modifications

The pyridine ring can undergo various modifications, although specific examples for this compound are not extensively documented. In general, pyridine derivatives can be subjected to reactions such as N-oxidation at the ring nitrogen using reagents like hydrogen peroxide or peroxy acids. The resulting pyridine N-oxides exhibit altered reactivity, often facilitating nucleophilic substitution at the 2- and 4-positions.

Furthermore, certain pyridine derivatives can undergo ring-opening reactions under specific conditions. However, the stability of the aromatic pyridine ring means that such transformations typically require significant energy input or specialized reagents. The presence of the N-propylamino group might also influence the course of such reactions.

Oxidation Reactions

The oxidation of this compound presents a challenge in chemoselectivity due to the presence of two nitrogen atoms susceptible to oxidation: the aromatic pyridine nitrogen and the secondary alkylamine nitrogen. The reaction outcomes are highly dependent on the choice of oxidizing agent and reaction conditions.

The oxidation of tertiary amines and aromatic N-heterocycles to their corresponding N-oxides is a well-established transformation. wikipedia.org In the case of this compound, oxidation can potentially lead to two different N-oxide products: this compound-1-oxide (oxidation at the pyridine nitrogen) or N-hydroxy-N-propylpyridin-3-amine (oxidation at the secondary amine, although this would form a hydroxylamine, N-oxide formation is specific to tertiary amines). The term "amine oxide" strictly applies to the oxides of tertiary amines. wikipedia.org

Common reagents for this transformation include peroxides, such as hydrogen peroxide (H₂O₂), and peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org These reagents act as electrophilic oxygen donors. The more nucleophilic nitrogen atom is generally favored for oxidation. Typically, aliphatic amines are more basic and nucleophilic than pyridine. This would suggest that the secondary amine in this compound is the more likely site of initial attack by an oxidizing agent. However, selective oxidation of the pyridine ring is achievable. nih.gov

The general reaction for the formation of a pyridine-N-oxide is as follows:

C₅H₄N-R + [O] → C₅H₄N⁺-O⁻-R

Amine N-oxides are highly polar, water-soluble solids that are valuable synthetic intermediates and can act as oxidants in various reactions. wikipedia.orgasianpubs.org

Table 1: Common Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Typical Conditions | Comments |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often used in acetic acid or with a metal catalyst. | A common, atom-economical oxidant used on industrial scales. nih.gov |

| Peroxy Acids (e.g., mCPBA) | Dichloromethane (DCM) or other chlorinated solvents at low temperatures. | Highly effective and often used in laboratory settings. |

| Caro's Acid (H₂SO₅) | Prepared in situ from H₂SO₄ and H₂O₂. | A powerful oxidizing agent. wikipedia.org |

Achieving selective oxidation of one nitrogen atom in the presence of another is a significant challenge in synthetic chemistry. nih.gov In molecules like this compound that contain both a heteroaromatic ring and an aliphatic amine, the aliphatic amine is generally more nucleophilic and thus more readily oxidized. nih.gov

A key strategy to achieve selective N-oxidation of the pyridine ring involves the in situ protonation of the more basic secondary amine. nih.govnih.gov By adding a Brønsted acid to the reaction mixture, the secondary amine is converted into its ammonium salt. This protonation deactivates the amine towards electrophilic attack by the oxidant, allowing for the selective oxidation of the less basic pyridine nitrogen. nih.gov The difference in pKa values between the protonated secondary amine and the protonated pyridine ring is substantial enough to allow for a high degree of selectivity. nih.gov

This approach mimics enzymatic processes and is valuable for the late-stage functionalization of complex molecules, such as pharmaceuticals, where multiple oxidation-prone sites exist. nih.gov An alternative, though less direct, method involves the exhaustive N-oxidation of all nitrogen sites, followed by a selective reduction of the aliphatic amine N-oxide back to the amine. nih.gov

Catalytic methods have also been explored for selective amine oxidation. For instance, gold-based catalysts have been used in the aerobic oxidation of tertiary amines to produce N-oxides under mild conditions. researchgate.net While this research focused on tertiary amines, the principles of catalyst design could potentially be adapted for selective oxidation in molecules with multiple nitrogen sites.

Novel Synthetic Strategies and Innovations

Recent advances in synthetic chemistry have emphasized the development of more efficient, sustainable, and innovative methods for constructing molecules like this compound.

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rasayanjournal.co.in Several green strategies are applicable to the synthesis of pyridine amines. nih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a product that contains portions of all reactants. rasayanjournal.co.in MCRs, such as the Guareschi-Thorpe reaction for pyridine synthesis, are highly atom-economical and can reduce the number of synthetic steps and purification processes required. rsc.org

Use of Green Solvents: Replacing volatile organic solvents (VOSs) with more environmentally benign alternatives like water or supercritical CO₂ is a core tenet of green chemistry. rsc.orgijarsct.co.in Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) can significantly reduce waste and simplify product isolation. ijarsct.co.inmdpi.com Mechanochemistry, which uses mechanical force to drive reactions, is an innovative solvent-free approach. ijarsct.co.inmdpi.com

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. rasayanjournal.co.innih.govmdpi.com

Catalysis: The use of catalysts, particularly biocatalysts (enzymes) or recyclable heterogeneous catalysts, can improve selectivity, allow for milder reaction conditions, and reduce waste. rasayanjournal.co.inijarsct.co.in For example, "hydrogen borrowing" amination of alcohols is a catalytic method that offers a sustainable route to amines. rsc.org

Table 2: Principles of Green Chemistry in Amine Synthesis

| Principle | Application in Pyridine Amine Synthesis | Benefit |

|---|---|---|

| Atom Economy | Multicomponent reactions (e.g., Guareschi-Thorpe). rsc.org | Maximizes incorporation of starting materials into the final product, reducing waste. |

| Safer Solvents | Use of water or solvent-free conditions. rsc.orgmdpi.com | Reduces environmental impact and health hazards associated with volatile organic compounds. |

| Energy Efficiency | Microwave irradiation or ultrasound. rasayanjournal.co.innih.gov | Reduces reaction times and energy consumption. |

| Catalysis | Recyclable catalysts, biocatalysts. ijarsct.co.in | Increases reaction efficiency, enables milder conditions, and allows for catalyst reuse. |

Propargylamines are versatile chemical building blocks characterized by an amino group attached to a carbon adjacent to a carbon-carbon triple bond. sci-hub.seacs.org Novel synthetic methods focusing on C-H functionalization offer an efficient route to these structures. One of the most prominent methods is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, a one-pot, three-component synthesis. rsc.org

This reaction typically involves the C-H activation of a terminal alkyne, often catalyzed by a copper salt. rsc.orgorganic-chemistry.org The proposed mechanism involves the formation of a copper acetylide intermediate. Simultaneously, the aldehyde and amine react to form an in situ iminium ion. The copper acetylide then acts as a nucleophile, attacking the iminium ion to form the final propargylamine (B41283) product. rsc.orgnih.gov

An even more direct approach involves the catalytic conversion of an α-C–H bond of an N-alkylamine into a C-alkynyl bond, bypassing the need for an aldehyde. nih.gov This method uses cooperative catalysis, for instance with a Lewis acid like B(C₆F₅)₃ and a copper complex, to promote the union of N-alkylamines and alkynes without an external oxidant. nih.gov The process is thought to proceed through the generation of an iminium ion intermediate via hydride transfer to the Lewis acid. nih.gov

These C-H functionalization strategies are highly atom-economical and provide a powerful tool for constructing complex amines from simple precursors. sci-hub.senih.gov

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Structural Variations of N-propylpyridin-3-amine

The biological activity of this compound can be systematically modulated by making specific structural changes to different parts of the molecule. These modifications primarily involve alterations to the N-propyl chain and substitutions on the pyridine (B92270) ring.

The N-propyl group of this compound is a key determinant of its lipophilicity and steric interactions with biological targets. Variations in the length, branching, and saturation of this alkyl chain can significantly impact the compound's activity.

| Modification of N-Propyl Chain | Predicted Impact on Biological Activity |

| Chain Length Variation | Increasing or decreasing the chain length from propyl can alter the hydrophobic interactions with the target protein. A longer chain may enhance binding to a hydrophobic pocket, but an excessively long chain could introduce steric hindrance. |

| Chain Branching | Introducing branching (e.g., isopropyl or isobutyl) can increase steric bulk, potentially leading to enhanced selectivity for a specific receptor subtype. |

| Introduction of Unsaturation | Incorporating double or triple bonds can alter the conformation and electronic properties of the side chain, which may influence binding affinity. |

| Cyclization | Converting the propyl chain into a cyclopropyl or other cyclic moiety can restrict conformational flexibility, which may lead to a more favorable binding entropy. |

Research on related N-alkyl-4-phenyl-1,2,3,6-tetrahydropyridines has shown that increasing the length of the N-alkyl chain can lead to a substantial increase in inhibitory potency against certain enzymes, suggesting that lipophilicity plays a significant role. nih.gov

The pyridine ring is a core structural feature that can be modified by introducing various substituents at different positions. These substitutions can alter the electronic properties, polarity, and steric profile of the molecule, thereby influencing its interaction with biological targets. nih.gov

| Position of Substitution | Type of Substituent | Predicted Impact on Biological Activity |

| Ortho- to Amino Group (Position 2) | Electron-withdrawing group (e.g., -Cl, -NO2) | May decrease the basicity of the amino group, potentially affecting its ability to form hydrogen bonds. |

| Electron-donating group (e.g., -CH3, -OCH3) | May increase the electron density of the pyridine ring, potentially enhancing pi-stacking interactions. | |

| Meta- to Amino Group (Position 4 and 5) | Halogens (e.g., -F, -Cl, -Br) | Can increase lipophilicity and may act as a hydrogen bond acceptor. |

| Hydroxyl or Methoxy groups | Can introduce hydrogen bonding capabilities, potentially improving target binding. | |

| Para- to Amino Group (Position 6) | Bulky substituents | May introduce steric hindrance, but could also lead to increased selectivity. |

Studies on other pyridine-containing compounds have demonstrated that the introduction of functional groups like amino, hydroxy, and methoxy can enhance bioactivity. nih.gov Furthermore, the position of substitution is critical, as different isomers can exhibit vastly different biological profiles.

Isosteric replacement is a common strategy in medicinal chemistry to improve the physicochemical and biological properties of a lead compound. In the context of this compound, the pyridine ring or the propylamino side chain can be replaced with other functional groups that have similar steric and electronic characteristics.

| Original Group | Isosteric Replacement | Potential Advantage |

| Pyridine Ring | Thiazole, Oxazole, Pyrazole (B372694) | Can alter the hydrogen bonding capacity and metabolic stability of the compound. |

| Phenyl Ring | Increases lipophilicity and can participate in different types of aromatic interactions. | |

| Amine Linker | Amide, Ester, Ether | Can change the hydrogen bonding properties and conformational flexibility of the side chain. |

The replacement of an amide bond with bioisosteres like 1,2,3-triazole or oxadiazole has been shown to improve metabolic stability and other pharmacokinetic properties in various drug candidates. nih.gov

Elucidation of Structure-Activity Relationships

By systematically synthesizing and evaluating the biological activity of analogs of this compound, it is possible to establish clear structure-activity relationships. This involves correlating specific structural features with observed biological effects and understanding the role of physicochemical properties like lipophilicity.

The data obtained from the biological evaluation of modified this compound analogs can be used to build a comprehensive SAR model. For example, a quantitative structure-activity relationship (QSAR) study could reveal that the presence of a hydrogen bond donor at a specific position on the pyridine ring is critical for activity, while a bulky substituent at another position is detrimental.

In studies of other heterocyclic compounds, it has been observed that specific substitutions can dramatically alter the biological activity, highlighting the importance of a detailed SAR analysis. mdpi.com

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The lipophilicity of this compound and its analogs can be fine-tuned by modifying the N-propyl chain and introducing substituents on the pyridine ring.

| Structural Modification | Impact on Lipophilicity (logP) |

| Increasing N-alkyl chain length | Increases logP |

| Introducing polar substituents (e.g., -OH, -NH2) | Decreases logP |

| Introducing halogen substituents (e.g., -Cl, -Br) | Increases logP |

A good correlation between lipophilicity and biological activity is often observed, although there is typically an optimal range. nih.gov For instance, while increased lipophilicity can enhance membrane permeability and target binding, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance. nih.govresearchgate.net Therefore, balancing lipophilicity is a key aspect of the optimization process for this compound analogs.

Computational and Chemoinformatic Approaches in SAR

The exploration of Structure-Activity Relationships (SAR) for this compound and its analogs has been significantly advanced by computational and chemoinformatic methods. These in silico techniques provide profound insights into the molecular interactions, binding affinities, and structural requirements essential for biological activity, thereby guiding the rational design of more potent and selective compounds.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding how ligands like this compound derivatives interact with the active sites of biological targets, such as protein kinases.

Docking studies on analogous pyridine-amine structures have revealed key binding modes. For instance, in studies of pyridine-2-methylamine derivatives targeting the Mycobacterium tuberculosis MmpL3 protein, docking simulations showed the compound fitting neatly into the active pocket. nih.gov The simulations identified crucial interactions, such as the formation of a hydrogen bond between a nitrogen atom of an N-4,4-dimethyl-1,4-azasilyl group and the amino acid residue D645, alongside π-π stacking interactions between the pyridine ring and residue Y646. nih.gov Such insights are vital for understanding the structural basis of inhibition and for guiding further structural modifications to enhance potency.

Similarly, docking analyses of N-(pyridin-3-yl)pyrimidin-4-amine analogues identified as Cyclin-dependent kinase 2 (CDK2) inhibitors have demonstrated strong inhibitory interactions within the CDK2 active site. rsc.org These studies help to elucidate how inhibitor binding can stabilize the protein structure in a compact, well-folded state. rsc.org The predictive power of docking is often quantified by a scoring function, which estimates the binding affinity. In one study, a pyridine-2-methylamine derivative exhibited a docking score of -10.934 against the MmpL3 protein. nih.gov

The following table summarizes representative docking scores for various pyridine-amine analogs against their respective protein targets.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interactions Observed |

| Pyridine-2-methylamine derivative | MmpL3 | -10.934 | Hydrogen bonding, π-π stacking nih.gov |

| Triphenylamine-linked thiazole analogue | 2ITO | -8.1868 | Interactions with protein residues researchgate.net |

| Triphenylamine-linked thiazole analogue | 2A4L | -9.3507 | Interactions with protein residues researchgate.net |

| Quinoline-Pyrido[2,3-d] Pyrimidinone derivative | S. aureus | -8.90 | Hydrogen bonds with Asn11, His241, Asp84, etc. mdpi.com |

Binding Energy Calculations

Beyond the initial predictions from docking scores, more rigorous computational methods are employed to calculate the binding free energy of a ligand-protein complex. These calculations provide a more accurate estimation of the binding affinity. A prominent method used for pyridin-amine analogs is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. rsc.org

This technique combines molecular mechanics energy calculations with continuum solvation models to determine the free energy of binding. Studies on N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues as CDK2 inhibitors have utilized the MM/PBSA method to reveal strong affinities towards their target. rsc.org The calculated binding free energies confirmed the potent inhibitory nature of these compounds and helped to quantify the stability gained by the protein upon inhibitor binding. rsc.org

For example, a particularly effective CDK2 inhibitor from the NPPA analogue series, designated NPPA3, was found to have a favorable binding affinity of -68.23 kJ mol⁻¹. rsc.org This strong binding energy was attributed to its favorable chemical properties and the formation of robust intermolecular interactions with crucial residues in the CDK2 active site. rsc.org

The table below presents examples of calculated binding energies for this compound analogs from computational studies.

| Compound Series | Target | Calculation Method | Binding Energy |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (NPPA3) | CDK2 | MM/PBSA | -68.23 kJ mol⁻¹ rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov By identifying key physicochemical properties, or "descriptors," that correlate with activity, QSAR models can predict the potency of novel, unsynthesized molecules. nih.gov

For classes of compounds similar to this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. mdpi.com These models analyze the steric, electrostatic, and hydrophobic fields of aligned molecules to determine which spatial properties are critical for activity. mdpi.comnih.gov

In a 3D-QSAR study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, the CoMFA model indicated that the electrostatic field had a significant effect on binding affinity, contributing 60.7% to the model, while the steric field contributed 39.3%. mdpi.com For 4-substituted N-phenylpyrimidin-2-amine derivatives targeting CDKs, 3D-QSAR models were constructed and validated to analyze the relationship between molecular structure and biological activity. nih.gov

The reliability of a QSAR model is assessed through rigorous statistical validation. nih.gov Key statistical parameters include the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a predictive model.

The following table showcases the statistical quality of representative 3D-QSAR models developed for analogous amine-containing heterocyclic compounds.

| Compound Series | Target(s) | Model | q² | r² | Predictive r² (r²_pred) |

| 2-Phenylcyclopropylmethylamine Derivatives | D₃R | CoMFA | 0.607 | 0.981 | - |

| 4-substituted N-phenylpyrimidin-2-amines | CDK2 | 3D-QSAR | 0.714 | - | 0.764 |

| 4-substituted N-phenylpyrimidin-2-amines | CDK4 | 3D-QSAR | 0.815 | - | 0.681 |

| 4-substituted N-phenylpyrimidin-2-amines | CDK6 | 3D-QSAR | 0.757 | - | 0.674 |

These computational approaches—molecular docking, binding energy calculations, and QSAR modeling—form a powerful synergistic toolkit in modern drug discovery, enabling a deeper understanding of the SAR of this compound and its derivatives and accelerating the design of new therapeutic agents.

Applications in Medicinal and Pharmaceutical Chemistry

Drug Discovery and Development

The journey of a drug from concept to clinic often begins with the identification of a promising chemical structure. The pyridine (B92270) scaffold is a well-established pharmacophore in medicinal chemistry due to its presence in numerous approved drugs and its ability to engage in various biological interactions. nih.govnih.govresearchgate.net

N-propylpyridin-3-amine as a Lead Compound for Drug Discovery

A "lead compound" is a chemical starting point that exhibits a desired biological activity and can be progressively modified to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov The pyridin-3-amine core, inherent to this compound, serves as a valuable foundation for the development of novel therapeutic agents. Researchers often use such foundational structures to synthesize libraries of related compounds, exploring how different substituents affect biological activity. nih.gov The N-propyl group, for instance, adds a small, flexible, and lipophilic character to the pyridin-3-amine structure, which can influence how the molecule binds to a biological target. While specific studies singling out this compound as a direct lead compound are not extensively detailed, the broader class of N-substituted pyridin-amines is frequently explored in lead optimization campaigns.

Scaffold for Therapeutically Active Agents

The pyridine ring system is a privileged scaffold in drug design, appearing in approximately 14% of N-heterocyclic drugs approved by the US Food and Drug Administration (FDA). nih.gov This is due to its unique chemical properties, including its ability to form hydrogen bonds and its structural similarity to benzene, which allows it to interact with a wide range of biological targets. nih.gov The pyridin-3-amine structure, in particular, is a key component in molecules designed as kinase inhibitors and other targeted therapies. rsc.orgresearchgate.net By serving as a rigid framework, the pyridine ring helps to orient functional groups in a specific three-dimensional arrangement, which is crucial for precise binding to the active sites of enzymes or receptors. The versatility of the pyridine scaffold allows for its incorporation into a diverse array of therapeutic agents targeting conditions from cancer to infectious diseases. nih.govnih.gov

Role in Neurological Disorder Treatment

Several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase-2 (COX-2), are implicated in the progression of neurological disorders like Alzheimer's and Parkinson's disease. mdpi.com Heterocyclic compounds, especially those containing nitrogen, are central to the development of drugs targeting these enzymes. mdpi.com Analogues of this compound have been investigated for their potential in treating neurological conditions. For example, nerispirdine, an analogue of 4-aminopyridine (B3432731), has been studied for multiple sclerosis. researchgate.net The ability of certain pyridine-based compounds to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) disorders. mdpi.com The inhibition of enzymes like COX-2, which are involved in neuroinflammation, represents a key strategy in the management of neurodegenerative diseases. mdpi.com

Pharmacological Targets and Mechanisms of Action

The therapeutic effects of a compound are defined by its interaction with specific biological targets, most commonly enzymes or receptors. Understanding these interactions at a molecular level is fundamental to drug development.

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many drugs exert their effects. The pyridin-3-amine scaffold has been successfully incorporated into a variety of potent and selective enzyme inhibitors. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as promising candidates for inhibiting cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. rsc.org Similarly, other derivatives have been developed as inhibitors of protein kinases such as fibroblast growth factor receptors (FGFR) and anaplastic lymphoma kinase (ALK). researchgate.net The nitrogen atom in the pyridine ring often plays a crucial role by acting as a hydrogen bond acceptor, anchoring the inhibitor within the enzyme's active site.

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key players in the inflammatory pathway, converting arachidonic acid into prostaglandins. nih.gov Inhibition of these enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov There is a significant medical need to develop new COX-2 inhibitors with improved properties, such as better selectivity and fewer side effects. researchgate.net

A study focused on a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives demonstrated their potential as selective COX-2 inhibitors. nih.gov These compounds, which feature the pyridin-3-amine core structure, showed potent inhibitory activity against the COX-2 enzyme while being significantly less active against COX-1, indicating a high degree of selectivity. nih.gov The most potent compound from this series exhibited a COX-2 IC₅₀ value of 0.07 µM and a selectivity index of 508.6. nih.gov This research highlights how the pyridin-3-amine scaffold can be effectively utilized to design targeted anti-inflammatory agents. nih.gov

Below is a data table summarizing the in vitro COX inhibition for selected compounds from the study, demonstrating their potency and selectivity for COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 5a | 10.2 | 0.24 | 42.5 |

| 5e | 16.5 | 0.11 | 150.0 |

| 5h | 13.9 | 0.13 | 106.9 |

| 5n | 35.6 | 0.07 | 508.6 |

| Celecoxib | 15.2 | 0.09 | 168.9 |

| Data sourced from: Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. nih.gov |

Receptor Binding Studies

The pyridine moiety is a common structural motif in many biologically active molecules and is known to participate in various ligand-receptor interactions, including hydrogen bonding and π-π stacking. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many biological recognition processes. While specific ligand-receptor interaction studies for this compound are not detailed in the available literature, the general principles of pyridine-based ligand interactions can be applied. The aminopyridine scaffold can serve as a versatile platform for designing ligands that can bind to a variety of receptors by modifying the substituents on the pyridine ring and the amino group.

Sigma receptors are a unique class of proteins implicated in various cellular functions and are targets for the development of drugs for neurological disorders and cancer. Studies have shown that N-alkylamines can bind to sigma-1 receptors. The affinity of these compounds for the sigma-1 receptor often increases with the length of the alkyl chain. Furthermore, the introduction of an N-3-phenylpropyl or N-3-(4-nitrophenyl)propyl group to N-alkylamines has been shown to dramatically increase their affinity for both sigma-1 and sigma-2 receptors, often shifting the binding affinity from the micromolar to the nanomolar range nih.gov. Although direct binding data for this compound is not available, its N-propyl group suggests potential for interaction with sigma receptors, which could be enhanced with further structural modifications.

Table 3: Sigma-1 Receptor Binding Affinities of N-Alkylamines and their Derivatives

| Compound | Number of Carbons in Alkyl Chain | Kᵢ for Sigma-1 Receptor (µM) |

|---|---|---|

| Butylamine | 4 | 110 ± 20 |

| Heptylamine | 7 | 21 ± 9 |

| Dodecylamine | 12 | 1.8 ± 0.4 |

| N-(3-phenylpropyl)heptylamine | 7 | 0.018 ± 0.014 |

| N-[3-(4-nitrophenyl)propyl]heptylamine | 7 | 0.0075 ± 0.001 |

Note: Data from Ramachandran S, et al. (2012). These compounds are structurally related to this compound. nih.gov

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Modulation of AMPA receptor activity is a key area of research for the treatment of various neurological and psychiatric disorders. There is currently no direct evidence in the reviewed scientific literature to suggest that this compound acts as an agonist at AMPA receptors. The research on AMPA receptor agonists has largely focused on compounds that are structural analogues of the neurotransmitter glutamate.

Adrenergic Receptor Binding

The adrenergic system, a crucial component of the sympathetic nervous system, is modulated by neurotransmitters like norepinephrine (B1679862) and epinephrine. These molecules bind to adrenergic receptors, influencing a host of physiological responses. The potential for pyridin-3-amine derivatives to interact with these receptors has been an area of interest in drug discovery.

Research into compounds structurally similar to this compound has revealed an affinity for adrenergic receptors, particularly the β3-adrenergic receptor. A series of 3-pyridylethanolamine derivatives were identified as potent β3-adrenergic receptor agonists. For instance, the compound L-757,793 demonstrated an EC50 of 6.3 nM with a 70% activation of the receptor. This particular derivative exhibited high selectivity, with a 1,300- and 500-fold preference for the β3 receptor over the β1 and β2 receptors, respectively.

Similarly, pyridyloxypropanolamine derivatives have been synthesized and evaluated as selective agonists for the human β3 adrenergic receptor. Two such compounds, L-749,372 and L-750,355, displayed EC50 values of 3.6 nM and 13 nM, respectively. These compounds acted as partial agonists, achieving 33% and 49% activation. Their selectivity and activity suggest the therapeutic potential of the pyridin-3-amine scaffold in conditions where β3-adrenergic receptor modulation is beneficial.

Neurotransmitter Regulation

The ability of chemical compounds to modulate the release and activity of neurotransmitters is a cornerstone of neuropharmacology. Investigations into derivatives of this compound suggest a potential role in regulating key neurotransmitters.

One notable study focused on N-(n-propyl)-N-(3-fluoro-4-pyridinyl)-1H-3-methylindol-1-amine hydrochloride (HP 184), a complex derivative. This compound was found to enhance the spontaneous release of both acetylcholine (B1216132) and norepinephrine from rat brain slices. researchgate.net The mechanism of action for norepinephrine release was shown to be dependent on intact storage vesicles. researchgate.net

Furthermore, research on 3-aminopyridazine (B1208633) derivatives, which share a similar nitrogen-containing heterocyclic core, has revealed dual dopaminomimetic and serotoninomimetic activity. This suggests that the broader class of aminopyridine and its analogues may have the capacity to interact with multiple neurotransmitter systems. The parent compound, 3-aminopyridine (B143674), is known to block potassium channels, an action that can lead to enhanced neurotransmitter release. epa.gov

While these studies provide insights into how modifications of the aminopyridine structure can influence neurotransmitter systems, the specific effects of this compound on neurotransmitter regulation remain to be elucidated.

Anticancer and Antimicrobial Potential

The pyridine nucleus is a common feature in many compounds exhibiting anticancer and antimicrobial properties. Research into derivatives of pyridin-3-amine has uncovered promising activity in these areas.

Anticancer Agents

Several studies have highlighted the potential of pyridin-3-amine derivatives as anticancer agents, with some compounds demonstrating significant cytotoxicity against various cancer cell lines.

One study reported on a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas. Compound 5l from this series emerged as a particularly potent agent, exhibiting IC50 values of 3.22 µM against the A549 non-small cell lung cancer cell line and 2.71 µM against the HCT-116 colon cancer cell line. nih.govnih.gov Another investigation into pyridine-ureas identified compound 8e as a highly effective anticancer agent with a mean growth inhibition of 49% in the National Cancer Institute's 60-cell line screen.

Further research on other pyridine derivatives has also yielded promising results. A series of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized and evaluated for their cytotoxic effects. One compound in this series demonstrated high cytotoxicity against HeLa and PANC-1 cell lines with IC50 values of 2.8 µM and 1.8 µM, respectively. researchgate.net Additionally, new pyrimidine (B1678525) and pyrimidopyrimidine derivatives have been tested, with one compound showing an IC50 value of 1.13 µM against the HepG2 cancer cell line. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5l | A549 (Non-small cell lung) | 3.22 |

| Compound 5l | HCT-116 (Colon) | 2.71 |

| Amide Derivative | HeLa (Cervical) | 2.8 |

| Amide Derivative | PANC-1 (Pancreatic) | 1.8 |

| Pyrimidopyrimidine Derivative | HepG2 (Liver) | 1.13 |

Antimicrobial and Antibacterial Activities

The search for new antimicrobial agents is a critical area of research. Pyridine derivatives have been explored for their potential to combat bacterial and fungal infections.

Studies on pyridinium (B92312) salts, which are derivatives of pyridine, have shown that the length of an alkyl chain attached to the nitrogen atom can significantly influence antimicrobial activity. For instance, compounds with a 3-phenylpropyl side chain demonstrated notable activity against Staphylococcus aureus. mdpi.com One particular derivative, 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide, exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against S. aureus. mdpi.com

In another study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial activity against several Gram-positive bacteria. nih.gov Several of these compounds showed strong activity, comparable to the antibiotic linezolid. nih.gov Furthermore, research on 2-amino-3-cyanopyridine (B104079) derivatives revealed that one compound displayed high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a MIC value of 0.039 µg/mL. mdpi.com

| Compound/Derivative Class | Microorganism | MIC (µg/mL) |

|---|---|---|

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | 4 |

| 2-amino-3-cyanopyridine derivative | Staphylococcus aureus | 0.039 |

| 2-amino-3-cyanopyridine derivative | Bacillus subtilis | 0.039 |

Antiviral Activity

Nitrogen-containing heterocycles, including pyridine derivatives, are recognized for their potential as antiviral agents. mdpi.com While specific antiviral data for this compound is scarce, research on related structures provides some insights.

A study on benzothiazolyl-pyridine hybrids identified compounds with significant activity against the H5N1 influenza virus and SARS-CoV-2. One derivative, compound 8h , which features a trifluoromethyl group, demonstrated a half-maximum inhibition rate (IC50) of 3.669 μM against SARS-CoV-2. acs.org

Another area of investigation has been C-nucleoside analogues containing a pyridine ring. One such analogue of Favipiravir, a known antiviral drug, exhibited potent inhibition of influenza virus replication with a half-maximal effective concentration (EC50) of 1.9 µM. nih.gov Research on pyrazole (B372694) derivatives has also yielded compounds with antiviral activity. For example, a new fluoropyrazole ribonucleoside showed high efficacy against both influenza A and B, with IC50 values of 0.2 and 0.4 μg/mL, respectively. mdpi.com

| Compound/Derivative Class | Virus | IC50/EC50 |

|---|---|---|

| Benzothiazolyl-pyridine hybrid (Compound 8h) | SARS-CoV-2 | 3.669 µM (IC50) |

| Pyridine C-nucleoside analogue | Influenza virus | 1.9 µM (EC50) |

| Fluoropyrazole ribonucleoside | Influenza A | 0.2 µg/mL (IC50) |

| Fluoropyrazole ribonucleoside | Influenza B | 0.4 µg/mL (IC50) |

Agrochemical Applications

The pyridine ring is a key structural component in a variety of agrochemicals, including herbicides, fungicides, and insecticides. nih.govsemanticscholar.org The inclusion of a pyridine moiety can enhance the biological activity of these compounds. nih.gov

While direct evidence of this compound's use in agrochemicals is not available, the broader class of pyridine derivatives is well-represented in this field. For instance, 3-aminopyridine itself is used as an intermediate in the synthesis of various agrochemicals. chemicalbook.com Furthermore, novel diamide (B1670390) compounds incorporating a pyrazolyl and a polyfluoro-substituted phenyl group, which are structurally related to some pyridine-based insecticides, have shown both fungicidal and insecticidal activities. nih.govmdpi.com Specifically, certain compounds from this class exhibited over 90% mortality against the aphid Aphis craccivora at a concentration of 400 μg/mL. nih.gov

The versatility of the pyridine scaffold in agrochemical design suggests that this compound and its derivatives could potentially be explored for applications in crop protection. However, specific research in this area is currently lacking.

Role as Pesticide or Herbicide

There is no direct scientific literature or patent information that identifies this compound as a commercial or developmental pesticide or herbicide. The body of research in agrochemical discovery is focused on more complex molecules that incorporate the pyridine ring. nih.govgoogle.comjustia.comnih.gov For instance, the class of N-pyridylpyrazole derivatives has shown significant insecticidal properties, but these are synthesized from various pyridine-containing precursors and are structurally distinct from this compound. nih.gov

The general strategy in agrochemical development involves using core structures like pyridine and modifying them to create novel compounds with high efficacy against specific pests. nih.govsemanticscholar.org Research often focuses on creating derivatives with specific functional groups to enhance biological activity and target-specificity. nih.govgoogleapis.com While this compound possesses the core pyridine structure, it lacks the complexity and specific substitutions commonly associated with modern active pesticidal ingredients.

Crop Protection Enhancement

Similarly, there is no available data to suggest that this compound is used directly to enhance crop protection. The development of crop protection agents follows a similar path to that of pesticides, where pyridine-based compounds are used as intermediates for synthesizing molecules with fungicidal, herbicidal, or insecticidal properties. nih.govsemanticscholar.org These finished products are what contribute to crop protection. The contribution of a basic chemical like this compound would be indirect, as a precursor in a multi-step synthesis process for a registered agrochemical. However, specific synthesis pathways for commercial products that explicitly name this compound as a starting material are not detailed in the available public-domain patents or scientific papers. google.comgoogleapis.comgoogleapis.com

Materials Science Applications

Advanced Materials Research

No published research was found detailing the use of N-propylpyridin-3-amine in the specified areas of advanced materials research.

There is no evidence in the scientific literature of this compound being used or studied in the context of organic electronics or photonics. Pyridine (B92270) derivatives, in general, are of interest in this field due to their electron-deficient nature, which can be useful for creating n-type organic semiconductors or for tuning the electronic properties of conjugated materials. However, no such research has focused on N-propylpyridin-अनुरोधित रूपरेखा के अनुसार this compound के लिए उन्नत सामग्री अनुसंधान के किसी भी क्षेत्र में कोई शोध निष्कर्ष नहीं मिला है।amine.

The application of this compound in catalysis or sensor development has not been reported. The pyridine nitrogen can serve as a basic site or a ligand for metal catalysts, and changes in its electronic environment upon binding to an analyte can be exploited for sensing applications. While pyridin-3-amine derivatives have been investigated in these areas, there are no specific studies involving the N-propyl variant.

There are no available studies on the use of this compound in supramolecular chemistry or self-assembling materials. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, which are fundamental to supramolecular assembly. The N-propyl group could theoretically influence these interactions through steric or hydrophobic effects, but this has not been experimentally investigated.

Due to the lack of specific research findings for this compound in these materials science applications, no data tables can be generated.

Charge-Trapping Functional Materials in Organic Field Effect Transistor Memory Devices

Extensive research into the application of various organic molecules in the field of materials science has revealed a diverse range of functionalities. However, a thorough review of scientific literature and materials science databases indicates a significant lack of research on the specific compound This compound for use as a charge-trapping functional material in organic field-effect transistor (OFET) memory devices.

Organic field-effect transistors are a cornerstone of modern electronics, and their application in memory devices relies on the ability of certain materials to trap and store electrical charges. This charge-trapping mechanism is fundamental to the operation of non-volatile memory, where information is retained even when power is removed. The efficiency and reliability of these memory devices are intrinsically linked to the electronic properties of the charge-trapping layer.

While derivatives of pyridine and other nitrogen-containing heterocyclic compounds have been investigated for their electronic properties and potential use in organic electronics, there is no specific data or detailed research findings available that pertain to this compound in this context. The potential of a molecule to function as a charge-trapping material is dependent on several factors, including its molecular structure, energy levels (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and its ability to form stable charge-trapped states.

Currently, there are no published studies that characterize these essential properties for this compound or its performance within an OFET memory device. Consequently, data tables detailing research findings on its charge-trapping capabilities cannot be generated. Further experimental investigation would be required to determine if this compound possesses the necessary electronic characteristics to be a viable candidate for this application.

Advanced Analytical Methodologies and Characterization

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of amine compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) are the most utilized techniques, each offering distinct advantages for the analysis of N-propylpyridin-3-amine and related substances. thermofisher.comthermofisher.cn

HPLC is a versatile and widely adopted method for the analysis of aromatic amines due to its applicability to polar and thermolabile compounds without the need for derivatization. thermofisher.cn However, for enhanced sensitivity and selectivity, various strategies are employed.

Developing a robust HPLC method is critical for the accurate analysis of aromatic amines. Optimization involves the careful selection of columns, mobile phases, and gradient conditions to achieve efficient separation.

Column Selection: Reversed-phase columns, such as C18, are frequently used for separating aromatic amines. researchgate.net The choice of stationary phase is crucial for resolving analytes from matrix interferences.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. lcms.cz To improve peak shape and control the ionization state of the amine, modifiers like formic acid or ammonium (B1175870) acetate (B1210297) are often added to the mobile phase. thermofisher.cnlcms.cz For instance, a method for separating aromatic amines and pyridines utilized an ammonium acetate/acetonitrile mobile phase. thermofisher.cn

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with a range of polarities and to ensure that even strongly retained components are eluted in a reasonable time. lcms.cztandfonline.comchromatographyonline.com A typical gradient might start with a lower percentage of organic solvent to retain polar compounds and gradually increase to elute more nonpolar compounds. tandfonline.comchromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 4.6 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Flow Rate | 0.3 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Gradient Profile | Begin with a low percentage of B, increasing linearly over 10-15 minutes. |

While direct analysis is possible, pre-column derivatization is a powerful strategy to enhance the detectability of amines, especially when high sensitivity is required. thermofisher.com This process involves reacting the amine with a reagent to attach a chromophore or fluorophore, making it more responsive to UV or fluorescence detectors. thermofisher.com For secondary amines like this compound, several reagents are suitable.

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection. thermofisher.com

5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl): Dansyl chloride is another classic reagent that reacts with primary and secondary amines to yield fluorescent sulfonamide adducts.

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl is a reagent used for the derivatization of primary and secondary amines, forming fluorescent products that can be detected with high sensitivity. mdpi.com

The derivatization reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete conversion of the analyte to its derivative with minimal side reactions. nih.govsigmaaldrich.com

Table 2: Common Derivatization Reagents for HPLC Analysis of Amines

| Reagent | Target Amines | Detection Method |

| o-phthalaldehyde (OPA) | Primary | Fluorescence |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary | Fluorescence, UV |

| Dansyl Chloride (DNS-Cl) | Primary and Secondary | Fluorescence |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary and Secondary | Fluorescence |

The final step in HPLC analysis is detection. The choice of detector depends on the analyte's properties, the required sensitivity, and the complexity of the sample matrix.

UV-Vis Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used for aromatic amines, which possess inherent chromophores. mercativa.com The pyridine (B92270) ring in this compound allows for UV detection. However, sensitivity can be limited, and interferences from the matrix can be a challenge. mercativa.com High-sensitivity flow cells can be employed to lower detection limits. chromatographyonline.commercativa.com

Fluorescence Detection (FLD): When derivatization is performed with a fluorescent tag (like FMOC-Cl or Dansyl-Cl), FLD offers significantly higher sensitivity and selectivity compared to UV detection. mdpi.comnih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. nih.govnih.gov MS detection can confirm the identity of the analyte based on its mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). researchgate.netnih.gov This is particularly advantageous during method development for tracking peaks and identifying co-eluting compounds. lcms.cz Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of amines. nih.govnih.gov

Gas chromatography is another principal technique for the analysis of volatile and semi-volatile compounds. However, the direct GC analysis of amines can be problematic.

Challenges: Amines are highly active and polar compounds that can adsorb to the surfaces within the GC system, leading to poor peak shape (tailing). labrulez.com This effect is particularly pronounced for more basic amines. labrulez.com Aromatic amines like pyridine derivatives are generally less basic than aliphatic amines but still often require special considerations. labrulez.com

Column Selection: To overcome adsorption issues, deactivated columns or specialized packed columns are used. labrulez.com Packings treated with a base, such as potassium hydroxide (B78521) (KOH), are effective in reducing peak tailing. labrulez.com High-resolution capillary GC has improved the analysis of compounds like pyridine, making the choice of stationary phase less critical than with packed columns. cdc.gov

Derivatization: As with HPLC, derivatization can be employed prior to GC analysis. This serves to reduce the polarity and basicity of the amines, increase their volatility, and improve their chromatographic behavior. thermofisher.cn

Detection: Flame Ionization Detection (FID) is a common and sensitive detector for organic compounds, while a Mass Spectrometer (MS) offers superior specificity for definitive identification. cdc.gov

Ion chromatography is a powerful technique for the determination of ionic species and is well-suited for the analysis of amines, which are basic compounds that can be readily protonated to form cations. thermofisher.comnih.gov

Principle: The method typically involves cation-exchange chromatography to separate amines. thermofisher.comnih.gov A key advantage of IC is its ability to analyze amines without derivatization. thermofisher.com

Separation and Elution: A cation-exchange column, such as a Dionex CS12, can be used for separation. nih.gov The mobile phase (eluent) is often an acidic solution; for example, a gradient of sulfuric acid and acetonitrile has been used for the separation of a range of aromatic amines. nih.gov Organic modifiers like acetone (B3395972) or acetonitrile can be added to the eluent to sharpen the peak shape of strongly retained amines. amazonaws.com

Detection: Suppressed conductivity detection is a well-established and sensitive method for determining amines after separation via IC. thermofisher.comthermofisher.com Amperometric detection can also be used, offering low detection limits for electrochemically active analytes like aromatic amines. nih.gov

High-Performance Liquid Chromatography (HPLC) for Amine Analysis

Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the molecular structure of this compound. Techniques such as NMR, IR, UV-Vis, and Mass Spectrometry each provide unique insights into the compound's architecture and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for this compound is not publicly available, the expected ¹H and ¹³C NMR spectral features can be reliably predicted based on the principles of NMR and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the n-propyl group. The hydrogens on carbons adjacent to the nitrogen atom are deshielded and would appear further downfield compared to typical alkane protons. libretexts.org The N-H proton signal is typically broad and its chemical shift is concentration-dependent; it can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.orglibretexts.org

¹³C NMR: The carbon spectrum would complement the ¹H NMR data. Carbons directly bonded to the electronegative nitrogen atom are expected to resonate in the 10-65 ppm range. libretexts.org The aromatic carbons of the pyridine ring would appear in the typical downfield region for aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2-H | ~8.1-8.3 | Singlet / Doublet | ~140-145 |

| Pyridine C4-H | ~7.0-7.2 | Doublet of Doublets | ~123-128 |

| Pyridine C5-H | ~7.0-7.2 | Doublet of Doublets | ~123-128 |

| Pyridine C6-H | ~8.0-8.2 | Doublet | ~145-150 |

| N-H | ~0.5-5.0 (variable) | Broad Singlet | - |

| N-CH₂ (α) | ~3.0-3.3 | Triplet | ~45-50 |

| CH₂-CH₂ (β) | ~1.5-1.8 | Sextet | ~20-25 |

| CH₃ (γ) | ~0.9-1.1 | Triplet | ~10-15 |

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. As a secondary aromatic amine, this compound is expected to exhibit a characteristic N-H stretching vibration as a single, weak-to-medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.com Other key absorptions include the C-N stretching of the aromatic amine between 1335-1250 cm⁻¹ and a broad N-H wagging band between 910-665 cm⁻¹. orgchemboulder.com Vibrations from the n-propyl group (C-H stretches ~2850-2960 cm⁻¹) and the pyridine ring (C=C and C=N stretches ~1450-1600 cm⁻¹) would also be present. wpmucdn.comdocbrown.info

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Medium - Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium - Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

| N-H Wag | 910 - 665 | Strong, Broad |

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is dictated by electronic transitions within the molecule. The pyridine ring acts as the primary chromophore. The presence of the n-propylamino group, an auxochrome, on the pyridine ring is expected to cause a shift in the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. The spectrum would likely show characteristic bands attributed to π → π* and n → π* transitions within the aromatic system. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₈H₁₂N₂), the exact molecular weight is 136.10 g/mol .

The molecular ion peak ([M]⁺) would be observed at an m/z of 136. A common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, the most likely α-cleavage would be the loss of an ethyl radical (•C₂H₅), resulting in a stable, resonance-delocalized cation.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Ion/Fragment | Notes |

| 136 | [C₈H₁₂N₂]⁺ | Molecular Ion ([M]⁺) |

| 137 | [C₈H₁₃N₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 107 | [C₆H₇N₂]⁺ | Loss of ethyl radical (•C₂H₅) via α-cleavage |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from cleavage of the C-N bond |

Method Validation and Quality Control

For the quantitative analysis of this compound, particularly in regulated environments, the analytical method must be validated to demonstrate its suitability for the intended purpose. ich.org Method validation ensures the reliability, quality, and consistency of the analytical data. ich.org

Validation Parameters (Selectivity, Linearity, Precision, Accuracy, Recovery, LOD, LOQ)